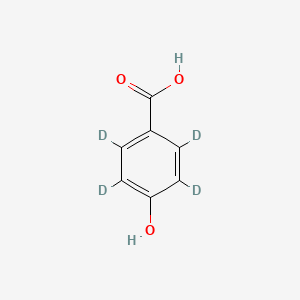

4-Hydroxybenzoic Acid-d4

Übersicht

Beschreibung

4-Hydroxybenzoic Acid-d4 is a deuterated form of 4-Hydroxybenzoic Acid, where four hydrogen atoms are replaced by deuterium. This compound is a phenolic derivative of benzoic acid and is known for its applications in various scientific fields due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzoic Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of 4-Hydroxybenzoic Acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound often involves the Kolbe-Schmitt reaction, where potassium phenoxide reacts with carbon dioxide under high pressure and temperature, followed by deuteration using deuterium oxide . This method ensures high yields and purity of the deuterated compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxybenzoic Acid-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Reduction reactions can convert it into 4-hydroxybenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: 4-Hydroxybenzaldehyde, 4-Hydroxybenzoic Acid.

Reduction: 4-Hydroxybenzyl Alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Significance

4-Hydroxybenzoic Acid-d4 (C7H6O3D4) is characterized by its molecular weight of 142.14 g/mol and is recognized for its role as a versatile platform intermediate in the synthesis of various bioproducts. Its structure includes a hydroxyl group that enhances its reactivity and utility in chemical reactions, making it valuable in synthetic biology and metabolic engineering .

Biochemical Research Applications

1. Trapping Agent for Hydroxyl Radicals

One significant application of this compound is as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion. In a study, this compound was administered to rats, where it facilitated the detection of hydroxyl radicals via the formation of 3,4-dihydroxybenzoic acid. This method proved effective in analyzing oxidative stress conditions in vivo, providing insights into cerebral ischemia mechanisms .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both gram-positive and some gram-negative bacteria, with an IC50 value of approximately 160 μg/mL. This property suggests potential applications in developing antimicrobial agents for food preservation and medical uses .

3. Biosynthesis of Coenzyme Q

In cellular biology, analogs of this compound have been investigated for their effects on coenzyme Q biosynthesis in yeast models. The ability to enhance coenzyme Q levels in mutant strains highlights the compound's role in metabolic pathways and potential therapeutic applications for mitochondrial diseases .

Pharmaceutical Applications

1. Intermediate for Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in creating active pharmaceutical ingredients (APIs) and has applications in drug formulation due to its preservative qualities. Its ability to inhibit microbial growth makes it suitable for use in pharmaceutical formulations .

2. Development of Antiviral Agents

Recent studies have explored derivatives of this compound for antiviral activity against hepatitis C virus (HCV). Certain hydrazide-hydrazone derivatives synthesized from this compound showed promising results, indicating potential pathways for developing new antiviral therapies .

Industrial Applications

1. Food Preservation

As a food preservative, this compound is valued for its ability to inhibit microbial growth, thereby extending shelf life and ensuring safety in food products. Its application as an antioxidant further enhances its utility in food science .

2. Synthesis of Polymers

The compound is also involved in the production of aromatic polyesters such as Vectran fiber, which is used in high-performance materials due to its strength and durability. This application underscores the importance of this compound in industrial chemistry and materials science .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Hydroxybenzoic Acid-d4 involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybenzoic Acid-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds:

Similar Compounds: 4-Hydroxybenzoic Acid, 2-Hydroxybenzoic Acid (Salicylic Acid), 3-Hydroxybenzoic Acid.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Biologische Aktivität

4-Hydroxybenzoic Acid-d4 (4-HBA-d4) is a deuterated derivative of 4-hydroxybenzoic acid, a compound that exhibits a range of biological activities, including antioxidant, antimicrobial, and estrogenic properties. This article synthesizes current research findings on the biological activity of 4-HBA-d4, focusing on its mechanisms of action, therapeutic potential, and safety profile.

- Chemical Formula : C₇H₆O₃

- Molecular Weight : 138.12 g/mol

- CAS Number : 44540358

1. Antioxidant Activity

4-Hydroxybenzoic acid is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity contributes to its low toxicity profile and potential therapeutic applications in preventing oxidative damage in various diseases.

2. Antimicrobial Properties

Research indicates that 4-HBA-d4 demonstrates significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound has an IC50 value of approximately 160 μg/mL, making it effective in inhibiting bacterial growth. In vitro studies have shown that it can inhibit foodborne pathogens and plant pathogenic fungi, suggesting its potential use in food preservation and agriculture .

| Microbial Strain | IC50 (μg/mL) |

|---|---|

| Staphylococcus aureus | 100-170 |

| Escherichia coli | 160 |

| Candida albicans | 200 |

3. Estrogenic Activity

4-Hydroxybenzoic acid exhibits estrogenic activity both in vitro and in vivo. Studies have shown that it can stimulate the expression of enzymes involved in coenzyme Q10 (CoQ10) biosynthesis, which is crucial for mitochondrial function and energy production . This property raises concerns regarding its potential endocrine-disrupting effects, particularly with prolonged exposure.

4. Hypoglycemic Effects

In animal models, 4-HBA has demonstrated hypoglycemic effects by enhancing peripheral glucose consumption, suggesting a role in glucose metabolism regulation. This could have implications for diabetes management .

Case Study 1: CoQ10 Biosynthesis Restoration

A study highlighted the ability of 4-HBA to restore CoQ10 biosynthesis in COQ2-deficient cell lines. The supplementation led to increased protein expression of CoQ10 biosynthesis enzymes and improved cell viability under stress conditions .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial compounds, 4-HBA-d4 was found to be among the most potent against various microbial strains, with significant reductions in colony-forming units observed after treatment .

Safety Profile

Despite its beneficial properties, safety assessments indicate that 4-Hydroxybenzoic acid can cause mild irritation upon dermal exposure and moderate eye irritation at higher concentrations . The oral LD50 for rats exceeds 2000 mg/kg, categorizing it as having low acute toxicity.

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659276 | |

| Record name | 4-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152404-47-2 | |

| Record name | 4-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxybenzoic-2,3,5,6-d4 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.